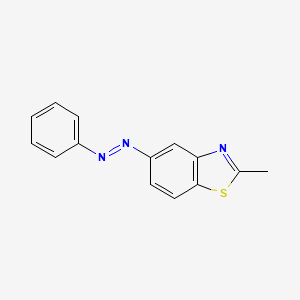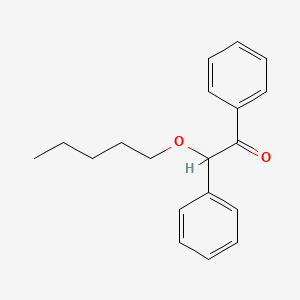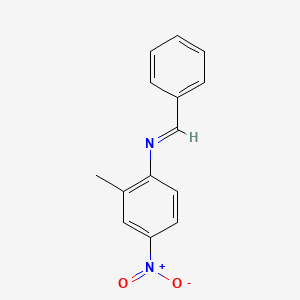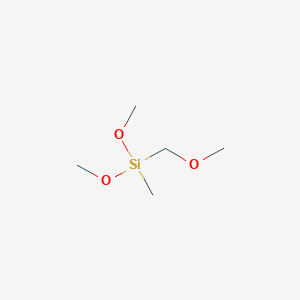
2-Methyl-5-(phenylazo)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(phenylazo)benzothiazole: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its incorporation of a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(phenylazo)benzothiazole typically involves the diazotization of aniline derivatives followed by azo coupling with benzothiazole derivatives. One common method involves the reaction of 2-methylbenzothiazole with diazonium salts derived from aniline derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pH, and reaction time to optimize the formation of the azo bond and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-5-(phenylazo)benzothiazole is used as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in biological applications due to its ability to interact with biomolecules. It has been studied for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used as a dye for textiles, plastics, and inks. Its stability and vibrant color make it a valuable component in the manufacturing of colored products .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(phenylazo)benzothiazole involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anti-cancer therapies .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting replication and transcription.
Proteins: It can bind to enzymes, inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
- 2-Phenylazo-4-methylthiazole
- 2-Methyl-4-(phenylazo)benzothiazole
- 2-Methyl-5-(phenylazo)benzoxazole
Comparison: 2-Methyl-5-(phenylazo)benzothiazole is unique due to the presence of both the methyl group and the benzothiazole moiety, which confer specific electronic and steric properties. Compared to its analogs, it often exhibits enhanced biological activity and stability, making it a more versatile compound for various applications .
Properties
CAS No. |
20905-20-8 |
|---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)-phenyldiazene |
InChI |
InChI=1S/C14H11N3S/c1-10-15-13-9-12(7-8-14(13)18-10)17-16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FXQRTXMSRDUPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)
![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)




![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
